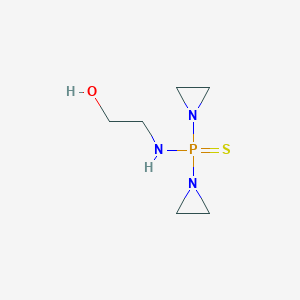

N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide

描述

N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophosphamide core with two aziridinyl groups and a hydroxyethyl substituent, making it a versatile molecule in synthetic chemistry and biomedical research.

属性

分子式 |

C6H14N3OPS |

|---|---|

分子量 |

207.24 g/mol |

IUPAC 名称 |

2-[bis(aziridin-1-yl)phosphinothioylamino]ethanol |

InChI |

InChI=1S/C6H14N3OPS/c10-6-1-7-11(12,8-2-3-8)9-4-5-9/h10H,1-6H2,(H,7,12) |

InChI 键 |

WFXDCORJIAABQB-UHFFFAOYSA-N |

规范 SMILES |

C1CN1P(=S)(NCCO)N2CC2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide typically involves the reaction of thiophosphoryl chloride with aziridine in the presence of a base, followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophosphamide group to phosphine derivatives.

Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aziridine derivatives.

科学研究应用

N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

作用机制

The mechanism of action of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

相似化合物的比较

Similar Compounds

- N-(2-Hydroxyethyl)phthalimide

- N-(2-Hydroxyethyl)cinnamamide

- N-(2-Hydroxyethyl)cytisine

Uniqueness

Compared to similar compounds, N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is unique due to its thiophosphamide core and the presence of aziridinyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

N-(2-Hydroxyethyl)-P,P-bisaziridinyl thiophosphamide, also known as HEPBTP, is a compound related to the alkylating agent ThioTEPA. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

- Chemical Formula: C₆H₁₄N₃OPS

- Molecular Weight: 207.23 g/mol

- CAS Number: 121258-29-5

- Appearance: Colorless oil

- Solubility: Slightly soluble in chloroform and ethyl acetate; hygroscopic.

- Storage Conditions: Should be stored in a -20°C freezer under inert atmosphere due to moisture sensitivity .

HEPBTP functions primarily as an alkylating agent, similar to other compounds within the thiophosphamide family. The mechanism involves the formation of reactive intermediates that can alkylate DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's activity is attributed to the following biochemical interactions:

- DNA Cross-Linking: HEPBTP forms covalent bonds with nucleophilic sites on DNA, particularly guanine residues, preventing the proper uncoiling and separation of DNA strands necessary for replication.

- Cytotoxic Metabolites: It is metabolically converted into active forms that exert cytotoxic effects on cancer cells, a process similar to that observed with its parent compound, ThioTEPA .

Biological Activity and Clinical Applications

HEPBTP has been studied for its potential use in treating various cancers, particularly those resistant to conventional chemotherapy. Its biological activity includes:

- Antitumor Effects: Research indicates that HEPBTP exhibits significant antitumor activity against a range of cancers, including ovarian and breast cancers. It is particularly noted for its effectiveness in cases where other treatments have failed .

- Myelosuppression Risk: While effective as an antineoplastic agent, HEPBTP can cause severe myelosuppression, leading to complications such as leukopenia and thrombocytopenia. This necessitates careful monitoring during treatment .

Case Studies and Research Findings

Several studies have highlighted the efficacy of HEPBTP in clinical settings:

- Study on Ovarian Cancer: A clinical trial demonstrated that patients receiving HEPBTP showed improved outcomes compared to those treated with standard therapies. The study emphasized the need for personalized treatment plans that consider the unique response profiles of patients .

- Combination Therapy Research: Research has explored the use of HEPBTP in combination with other chemotherapeutic agents to enhance efficacy while mitigating side effects. Preliminary results suggest synergistic effects when combined with agents like cyclophosphamide .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Myelosuppression Risk |

|---|---|---|---|---|

| This compound | 121258-29-5 | 207.23 g/mol | Significant | High |

| ThioTEPA | 52-24-4 | 285.31 g/mol | Moderate | Moderate |

| Cyclophosphamide | 6055-19-2 | 261.25 g/mol | High | High |

常见问题

Basic Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide?

- Methodological Answer : Employ orthogonal analytical methods to ensure accuracy. For structural elucidation, use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. ¹H/¹³C NMR spectroscopy is critical for verifying substituent positions, particularly the hydroxyethyl and aziridinyl groups. For purity assessment, reverse-phase HPLC with UV detection (e.g., 220–254 nm) is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Cross-validate results with thin-layer chromatography (TLC) to detect minor impurities .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow stringent safety protocols:

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).

- Avoid inhalation of dust (S22) and skin/eye contact (S24/25) by using closed systems during synthesis .

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation.

- Conduct a risk assessment prior to experimental work, referencing material safety data sheets (MSDS) for thiophosphamide analogs.

Q. What synthetic routes are documented for this compound, and what are their critical parameters?

- Methodological Answer : While direct synthetic protocols for this compound are limited in public literature, analogous thiophosphamide syntheses involve:

- Stepwise nucleophilic substitution : Reacting bisaziridinyl phosphoramidite with 2-hydroxyethyl thiol under anhydrous conditions (e.g., tetrahydrofuran, 0–5°C).

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Critical parameters : Control reaction pH (<7.0) to avoid aziridine ring opening, and monitor reaction progress via TLC or in situ FTIR for thiophosphoryl bond formation (ν~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying environmental conditions?

- Methodological Answer : Discrepancies in stability studies (e.g., pH, temperature) require accelerated degradation studies with orthogonal analytics:

- Stress testing : Expose the compound to thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions.

- Degradation profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed aziridine rings).

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions. Contradictions often arise from residual solvents or catalytic impurities; thus, include control batches with varying purity levels .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : For biological studies, employ:

- In vitro assays : Test inhibitory effects on target enzymes (e.g., phosphatases) using fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with recombinant proteins.

- Metabolomic profiling : Use LC-HRMS to track intracellular metabolite changes post-treatment, focusing on thiol-containing pathways (e.g., glutathione depletion).

- Molecular docking : Model interactions between the thiophosphamide group and active-site cysteine residues .

Q. How can by-product formation during synthesis be systematically analyzed and minimized?

- Methodological Answer : By-product analysis requires:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry, solvent polarity) to identify critical factors.

- High-throughput screening : Use automated HPLC to quantify by-products (e.g., hydrolyzed aziridines).

- Mechanistic studies : Employ DFT calculations to predict transition states favoring undesired pathways.

- Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or optimize protecting groups for aziridine rings .

Q. What methodologies are recommended for studying the compound’s reactivity with biomolecules?

- Methodological Answer :

- Fluorescent labeling : Conjugate the compound with BODIPY dyes to track cellular uptake via confocal microscopy.

- Click chemistry : Use azide-alkyne cycloaddition to attach affinity tags for pull-down assays.

- X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes.

- Redox profiling : Monitor thiophosphamide’s reduction potential using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。